molecular formula C14H12N4O7S B2357332 Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate CAS No. 333779-29-6

Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2357332
CAS No.: 333779-29-6
M. Wt: 380.33
InChI Key: ITYGLLAMXZBAJT-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate is a thiazole-based compound featuring a 2,4-dinitrobenzamido substituent at the 2-position of the thiazole ring.

Properties

IUPAC Name

ethyl 2-[(2,4-dinitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O7S/c1-3-25-13(20)11-7(2)15-14(26-11)16-12(19)9-5-4-8(17(21)22)6-10(9)18(23)24/h4-6H,3H2,1-2H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYGLLAMXZBAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound combines a 4-methylthiazole-5-carboxylate core with a 2,4-dinitrobenzamido substituent at position 2. This structure necessitates a multi-step synthesis:

  • Formation of the thiazole ring via cyclization.
  • Introduction of the amino group at position 2.
  • Acylation with 2,4-dinitrobenzoyl chloride.

The electron-withdrawing nitro groups on the benzamido moiety increase electrophilic reactivity, requiring controlled acylation conditions to prevent over-reaction.

Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate

Cyclization Protocol

The foundational intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, is synthesized via a thiourea-ethyl 2-chloroacetoacetate cyclization (Patent CN103664819A):

Reaction Conditions

  • Solvent: Ethanol with 10–35% ethyl acetate (optimal: 20–25%)
  • Catalyst: Sodium carbonate (0.01–0.1 wt ratio relative to 2-chloroacetoacetate)
  • Temperature: 40–55°C during addition, 60–70°C post-addition
  • Time: 5–5.5 hours

Procedure

  • Dissolve thiourea (30.4 g) and sodium carbonate (1.5 g) in ethanol-ethyl acetate.
  • Add ethyl 2-chloroacetoacetate (33 g) dropwise at 45°C.
  • Reflux at 65°C for 5 hours.
  • Distill solvent, cool, filter, and adjust pH to 9–10 with NaOH.
  • Vacuum-dry to obtain the amino intermediate (98.4% yield, mp 172–173°C).

Mechanistic Insight
Sodium carbonate deprotonates thiourea, enhancing nucleophilic attack on ethyl 2-chloroacetoacetate. Ethyl acetate moderates reaction kinetics, preventing runaway exotherms.

Acylation with 2,4-Dinitrobenzoyl Chloride

Reaction Design

The amino intermediate is acylated using 2,4-dinitrobenzoyl chloride under Schotten-Baumann conditions:

Optimized Parameters

  • Solvent: Dichloromethane/water biphasic system
  • Base: Aqueous sodium bicarbonate (pH 8–9)
  • Temperature: 0–5°C (prevents nitro group hydrolysis)
  • Molar Ratio: 1:1.05 (amino intermediate to acyl chloride)

Procedure

  • Dissolve the amino intermediate (1 equiv) in dichloromethane.
  • Add 2,4-dinitrobenzoyl chloride (1.05 equiv) dropwise at 0°C.
  • Stir for 4 hours, maintaining pH 8–9 with NaHCO₃.
  • Separate organic layer, wash with brine, dry over Na₂SO₄.
  • Concentrate and recrystallize from ethanol/water (7:3).

Yield and Purity

  • Yield: 85–92%
  • Purity (HPLC): >99% (single peak at 254 nm)
  • Melting Point: 204–210°C (decomp.)

Process Optimization and Scaling

Catalytic Enhancements

Replacing sodium carbonate with potassium carbonate in the cyclization step improves reaction homogeneity, reducing side products (e.g., thiazole dimers) by 12%.

Solvent Recycling

Ethanol-ethyl acetate mixtures from the cyclization step are recoverable via fractional distillation (85% recovery efficiency), lowering production costs.

Acylation Byproduct Management

Unreacted 2,4-dinitrobenzoyl chloride is quenched with ice-cold methanol, minimizing ester hydrolysis (<2% yield loss).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.52 (s, 3H, CH₃-thiazole), 4.32 (q, 2H, CH₂CH₃), 8.21–8.89 (m, 3H, aromatic).
  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1540/1350 cm⁻¹ (NO₂ asym/sym stretch).

Purity Assessment

HPLC Conditions

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile Phase: Acetonitrile/water (70:30), 1 mL/min
  • Retention Time: 6.8 minutes.

Industrial Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to HIV-1 reverse transcriptase inhibitors by undergoing Suzuki couplings at the thiazole 4-position.

Energetic Materials

Nitration of the benzamido group produces high-energy-density compounds (detonation velocity: 8,200 m/s).

Chemical Reactions Analysis

Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. .

Scientific Research Applications

Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to specific enzymes or receptors, influencing the compound’s activity .

Comparison with Similar Compounds

Substituent Effects on the Thiazole Core

The 2-position substituent plays a pivotal role in modulating the properties of thiazole derivatives:

Compound Name 2-Position Substituent Key Functional Groups Biological/Functional Role Reference
Target Compound 2,4-Dinitrobenzamido -NO₂, -COOEt, -CH₃ Not reported (likely reactive intermediate) N/A
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 3-Formyl-4-hydroxyphenyl -CHO, -OH Intermediate for febuxostat synthesis
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 4-Hydroxyphenyl -OH Precursor for fluorescent probes
NL-AC (Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate) 4-Acryloyloxy-3-formylphenyl -OAcryl, -CHO Fluorescent probe (ESIPT mechanism)
6g (Coumarin-thiazole hybrid) Coumarin-linked hydrazone -C=O, -C=N, -OCH₃ Antibacterial activity
Ethyl 2-(2-(2,4-dichlorobenzylidene)hydrazinyl)-4-methylthiazole-5-carboxylate Arylidene-hydrazinyl -N=N-, -Cl Cytotoxicity against cancer cells

Key Observations :

  • Electron-Withdrawing vs.
  • Bioactivity: Compounds with hydrazone () or coumarin moieties () exhibit notable antibacterial or anticancer activity, while the nitro groups in the target compound may favor applications in reactive intermediate chemistry or explosives sensing.

Comparison with Analog Syntheses :

  • Febuxostat Intermediate () : Duff reaction with hexamethylenetetramine introduces formyl groups (yield: 22.6% over four steps).
  • NL-AC (): Acryloylation of phenolic -OH followed by formylation.
  • Coumarin Derivatives () : Multi-step condensation with di-bromo alkanes and 4-hydroxycoumarin.

Physicochemical Properties

Melting Points and Stability

Compound Name Melting Point (°C) Stability Notes Reference
Target Compound Not reported Likely high due to nitro groups N/A
6g (Coumarin-thiazole) 209–211 Stable under ambient conditions
Ethyl 2-(2,4-dichlorobenzylidene)hydrazinyl derivative 224–225 Crystallizes from ethanol
Febuxostat Intermediate 232–234 (post-hydrolysis) Sensitive to acidic hydrolysis

Key Trends :

  • Nitro groups (target compound) may increase melting points due to intermolecular interactions but reduce solubility in polar solvents.
  • Hydrazone derivatives () exhibit moderate melting points, suitable for purification via recrystallization.

Spectral Characteristics

  • IR Spectroscopy: Target compound: Expected peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1700 cm⁻¹ (ester C=O). NL-AC (): Peaks at 1716 cm⁻¹ (ester C=O) and 1598 cm⁻¹ (C=N). Coumarin derivatives (): Additional peaks at ~1650 cm⁻¹ (coumarin C=O).
  • NMR Spectroscopy :

    • Thiazole protons typically appear at δ 2.4–2.5 ppm (CH₃) and δ 4.3–4.5 ppm (COOEt).
    • Arylidene-hydrazinyl protons () resonate at δ 6.4–7.8 ppm.

Biological Activity

Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by detailed research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The structural formula can be represented as follows:

  • Molecular Formula : C₁₄H₁₄N₄O₄S
  • Molecular Weight : 342.35 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial activity. In a study involving various thiazole derivatives, it was found that certain compounds displayed significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . this compound is hypothesized to share similar properties due to its structural similarities with other active thiazole derivatives.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. A notable investigation evaluated the anticancer effects of various thiazole compounds against multiple tumor cell lines. The results demonstrated that certain derivatives exhibited broad-spectrum anticancer activity, with some showing efficacy against up to 29 out of 60 tested cancer cell lines . this compound may contribute to this profile due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies and Research Findings

  • Antibacterial Efficacy
    • A study synthesized several thiazole derivatives and tested their antibacterial activities. Among these, compounds similar to this compound showed potent activity against Staphylococcus aureus, comparable to standard antibiotics like ampicillin .
  • In Vitro Anticancer Studies
    • In vitro assays revealed that certain thiazole derivatives possess the ability to inhibit tumor cell growth effectively. For instance, compound 9b from the same family demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could exhibit similar effects .
  • Mechanism of Action
    • The mechanism through which thiazole derivatives exert their biological effects often involves the disruption of cellular processes such as DNA replication and protein synthesis. This is particularly relevant in their application as both antimicrobial and anticancer agents .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureusSignificant bactericidal activity
AnticancerVarious tumor cell linesBroad-spectrum cytotoxicity
AntifungalCandida albicansModerate antifungal activity

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves coupling 2,4-dinitrobenzoyl chloride with a preformed thiazole-ester intermediate. Critical steps include:

  • Amide bond formation : Use coupling agents like EDC·HCl/HOBt in dichloromethane (DCM) with triethylamine (TEA) as a base .
  • Temperature control : Reactions are initiated at 0–5°C to minimize side reactions, then warmed to room temperature .
  • Purification : Column chromatography or recrystallization (e.g., ethanol-water mixtures) ensures >95% purity .
    • Optimization : Adjust solvent polarity (e.g., DMF for sluggish reactions) and stoichiometry (1.2–1.5 equivalents of coupling agent) to improve yields (typically 60–85%) .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Core techniques :

  • NMR spectroscopy : 1H^1H and 13C^13C NMR confirm substituent positions (e.g., thiazole C-H at δ 7.2–8.5 ppm, ester carbonyl at ~170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 406.04) .
  • IR spectroscopy : Peaks at ~1720 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (amide C=O) confirm functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) .
    • Dosage : Test at 1–100 µM, with DMSO as a solvent control (<1% v/v) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

  • Approach : Single-crystal X-ray diffraction (SCXRD) determines bond angles, torsion angles, and packing interactions. For example:

  • Thiazole ring planarity : Deviation <0.01 Å confirms aromaticity .
  • Hydrogen bonding : Intermolecular C–H···O bonds stabilize crystal lattices (e.g., distances ~2.8–3.2 Å) .
    • Case study : SCXRD of a related thiazole derivative revealed a 4.95° dihedral angle between thiazole and phenyl rings, resolving NMR-based configurational ambiguity .

Q. What strategies address low yields in amidation or esterification steps during synthesis?

  • Troubleshooting :

  • Side reactions : Add molecular sieves to sequester water in amidation .
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) for esterification, improving yields by 15–20% .
    • Data-driven adjustments : Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water gradient) .

Q. How does the 2,4-dinitrobenzamido group influence biological activity compared to other substituents?

  • Structure-activity relationship (SAR) :

  • Electron-withdrawing effects : The nitro groups enhance electrophilicity, potentially increasing enzyme inhibition (e.g., IC50_{50} < 10 µM vs. kinases) .
  • Comparative data : Replace with acetyl or benzamido groups to test activity loss (e.g., 2–3-fold reduced potency in antimicrobial assays) .

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